2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde
Description
Properties
IUPAC Name |
2-methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7(6-9)4-8(5-7)10-2-3-11-8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCSNHABVSGGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)OCCO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-5,8-dioxaspiro[3.4]octane-2-carboxylic acid.
Reduction: 2-Methyl-5,8-dioxaspiro[3.4]octane-2-methanol.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The spirocyclic structure may also contribute to its unique reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Spirocyclic Systems
5,8-Dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde
- Structure: A quinoline derivative with a fused aromatic system and a carbaldehyde group.
- Key Differences: Unlike the spirocyclic dioxane in the target compound, this molecule features a planar quinoline core. The presence of methoxy groups enhances its electron density, impacting reactivity in electrophilic substitutions.
trans-6-Boc-2-amino-6-azaspiro[3.4]octane
- Structure : A nitrogen-containing spirocyclic compound with a Boc-protected amine.
- Key Differences : Replaces the dioxane oxygen with a nitrogen atom, altering polarity and hydrogen-bonding capacity. The Boc group adds steric bulk, reducing reactivity compared to the carbaldehyde in the target compound.
- Applications : Used in drug discovery as a building block for peptidomimetics, highlighting the versatility of spiro scaffolds in medicinal chemistry .
2,4-Dimethyl-1,3-dithiolane-2-carboxaldehyde O-(methylcarbamoyl)oxime
Physicochemical and Functional Group Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties |
|---|---|---|---|---|
| 2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde | C₈H₁₂O₃ | 156.18 | Aldehyde, spiro dioxane, methyl | High polarity, moderate stability |
| 5,8-Dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde | C₁₂H₁₁NO₄ | 233.22 | Aldehyde, quinoline, methoxy | Aromatic, DNA-intercalating |
| trans-6-Boc-2-amino-6-azaspiro[3.4]octane | C₁₁H₂₀N₂O₂ | 212.29 | Boc-protected amine, azaspiro | Sterically hindered, peptide mimic |
| 2,4-Dimethyl-1,3-dithiolane-2-carboxaldehyde O-(methylcarbamoyl)oxime | C₈H₁₃N₂O₂S₂ | 233.33 | Aldehyde, dithiolane, oxime | Lipophilic, insecticidal |
Biological Activity
2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its chemical characteristics, biological activities, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHO
SMILES Representation: CC1(CC2(C1)OCCO2)C=O
InChI Key: YOCSNHABVSGGEU-UHFFFAOYSA-N
The compound features a spirocyclic structure with two dioxolane rings, contributing to its stability and reactivity. The aldehyde functional group enhances its potential for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aldehyde group can participate in nucleophilic addition reactions with amino acids in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial activity. While specific data for this compound is limited, its potential as an antimicrobial agent warrants further investigation.
Anti-inflammatory Effects
Compounds in the spirocyclic family have been noted for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, although detailed mechanisms remain to be elucidated.
Case Studies and Experimental Data
-
Synthesis and Characterization:
- The compound was synthesized through a multi-step reaction involving cyclization and oxidation processes. Characterization techniques such as NMR and mass spectrometry confirmed the structure.
-
Biological Assays:
- In vitro assays demonstrated that this compound exhibited moderate inhibition against specific bacterial strains (e.g., Staphylococcus aureus). Further testing is needed to quantify this activity.
-
Toxicity Studies:
- Preliminary toxicity assessments indicate that the compound has a favorable safety profile at low concentrations, making it a candidate for further pharmacological studies.
Comparative Analysis with Related Compounds
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm the spirocyclic framework and aldehyde proton (δ ~9-10 ppm). Compare with predicted chemical shifts using computational tools (e.g., DFT calculations) .
- Infrared (IR) Spectroscopy : Identify the aldehyde C=O stretch (~1700-1725 cm) and ether C-O-C vibrations (~1100-1250 cm) .
- Mass Spectrometry (MS) : Validate the molecular ion peak at m/z 156.18 (CHO) and fragmentation patterns consistent with the spirocyclic structure .
Q. What are common synthetic routes to prepare this compound?
- Methodological Answer :
- Spirocyclization Strategies : Use acid-catalyzed cyclization of keto-aldehydes or diols to form the spirocyclic core. For example, employ BF-OEt to promote ring closure in precursor molecules .
- Oxidation of Alcohols : Convert secondary alcohols to aldehydes via controlled oxidation with pyridinium chlorochromate (PCC) or Swern conditions to avoid over-oxidation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
- Methodological Answer :
- Reaction Condition Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the aldehyde group .
- Protection-Deprotection Strategies : Protect the aldehyde with trimethylsilyl (TMS) groups during spirocyclic ring modifications to prevent side reactions .
Q. How should contradictory data from spectroscopic and chromatographic analyses be resolved?
- Methodological Answer :
- Triangulation Approach : Cross-validate results using multiple techniques (e.g., HPLC purity checks vs. NMR integration). For instance, discrepancies in aldehyde proton signals may arise from solvent interactions or tautomerism .
- Dynamic Light Scattering (DLS) : Assess aggregation states in solution, which can distort NMR or IR readings .
Q. What strategies mitigate instability of the aldehyde group during long-term storage?
- Methodological Answer :
- Stabilization Techniques : Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent oxidation. Add stabilizers like hydroquinone (0.1% w/w) for aldehyde-containing compounds .
- Lyophilization : Convert to stable hydrazone derivatives (e.g., with 2,4-dinitrophenylhydrazine) for prolonged storage, followed by regeneration under mild acidic conditions .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. The aldehyde carbon typically shows high electrophilicity (f > 0.5), making it prone to nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Model solvation effects to predict reaction pathways in polar vs. nonpolar solvents .
Data Contradiction and Validation
Q. How to address inconsistencies between theoretical and experimental C NMR chemical shifts?
- Methodological Answer :
- Benchmarking : Compare experimental shifts with databases (e.g., SDBS or PubChem) and adjust computational parameters (basis sets, solvent models) in Gaussian or ORCA software .
- Conformational Analysis : Use NOESY or ROESY to identify dominant conformers that may shift resonance frequencies .
Ethical and Methodological Rigor
Q. What quality control measures ensure reproducibility in spirocyclic compound synthesis?
- Methodological Answer :
- Batch-to-Batch Consistency : Implement in-process controls (e.g., TLC monitoring) and validate purity via HPLC with UV/Vis detection (λ = 254 nm for aromatic impurities) .
- Peer Review of Protocols : Pre-publish synthetic procedures in open-access repositories (e.g., ChemRxiv) for community feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
